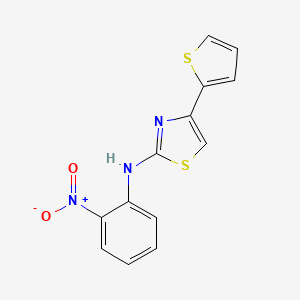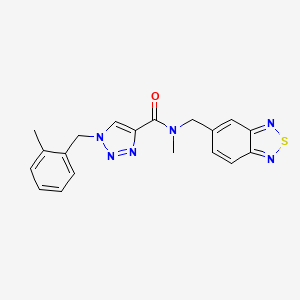
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione
概要
説明
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione, also known as SU5416, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of indolinones and has been shown to have anti-tumor activity in various types of cancer cells.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione involves the inhibition of the receptor tyrosine kinase, VEGFR-2. This receptor is involved in the regulation of angiogenesis, and its inhibition by 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione leads to the suppression of new blood vessel formation. In addition, 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has also been shown to inhibit other receptor tyrosine kinases, such as PDGFR and FGFR, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which is essential for the spread of cancer cells to other parts of the body. 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
One of the main advantages of 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione is its specificity for VEGFR-2, which makes it a promising candidate for cancer treatment. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity, which requires careful monitoring during treatment.
将来の方向性
For the research on 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione include the development of more effective delivery methods, such as nanoparticles or liposomes, to improve its solubility and bioavailability. In addition, further studies are needed to determine the optimal dosage and treatment duration for 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione, as well as its potential use in combination with other anti-cancer drugs. Finally, the development of more specific and potent inhibitors of VEGFR-2 may provide new opportunities for cancer treatment.
科学的研究の応用
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-7-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-10-5-4-7-12-14(10)18(16(20)15(12)19)9-11-6-2-3-8-13(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQKCOKRABSUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-benzyl)-7-methyl-1H-indole-2,3-dione | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-heptyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4139068.png)
![N-[2-(allyloxy)-5-chlorobenzyl]cyclopentanamine hydrochloride](/img/structure/B4139069.png)


![2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4139089.png)

![2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3-(2-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4139095.png)

![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4139109.png)
![10-(1,3-benzodioxol-5-yl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4139115.png)
![2-[4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4139116.png)
![[4-bromo-2-(5-{[(3-chlorophenyl)amino]carbonyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetic acid](/img/structure/B4139124.png)
![ethyl 2-[4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]propanoate](/img/structure/B4139132.png)
![dimethyl 5-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B4139138.png)